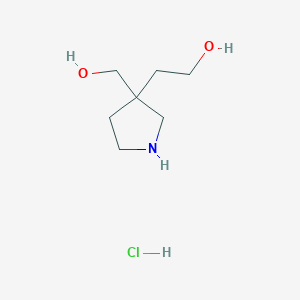

![molecular formula C6H9ClF2O2S B2811362 [(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride CAS No. 2305185-31-1](/img/structure/B2811362.png)

[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride, also known as DCMSC, is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and medicinal chemistry.

Applications De Recherche Scientifique

Novel Rearrangements and Bond Formation

The synthesis of 2-chloro-1,1-difluoroallyl mesylates demonstrates a novel rearrangement and C-C bond formation process involving methanesulfonyl chloride. This process exemplifies the compound's utility in creating fluorinated compounds through palladium-catalyzed reactions, highlighting its significance in the synthesis of complex organic molecules with potential applications in materials science and pharmaceuticals (Ando et al., 2005).

Electrochemical Applications

Methanesulfonyl chloride forms an ionic liquid with AlCl3, demonstrating its role in the electrochemical properties of vanadium pentoxide (V2O5) films. This study suggests its potential in developing sodium-ion batteries, where sodium is reversibly intercalated into V2O5 films, underscoring the compound's importance in advancing energy storage technologies (Su et al., 2001).

Transformation of Carboxylic Esters to Olefins

The transformation of carboxylic esters to trisubstituted olefins via cyclopropyl-allyl rearrangement of sulfonates demonstrates the compound's utility in organic synthesis. This process allows for the stereoselective preparation of olefins, indicating its value in synthesizing complex organic frameworks with specific configurations (Kananovich et al., 2007).

Role in PET Radiopharmaceutical Development

The synthesis of no-carrier-added [11C]methanesulfonyl chloride as a new labeling agent showcases its potential in positron emission tomography (PET) radiopharmaceutical development. This application highlights the compound's role in advancing diagnostic imaging techniques, facilitating the synthesis of radiolabeled compounds for medical imaging (McCarron & Pike, 2003).

Catalysis and N-Arylation

The mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles presents a methodology that avoids potentially genotoxic reagents and byproducts. This study emphasizes the compound's role in developing safer and more efficient synthetic pathways in pharmaceutical chemistry, improving the synthesis of complex molecules (Rosen et al., 2011).

Propriétés

IUPAC Name |

[(1R,2R)-2-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2S/c1-6(8,9)5-2-4(5)3-12(7,10)11/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJNPLJALAVPEP-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1CS(=O)(=O)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H]1C[C@H]1CS(=O)(=O)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2811282.png)

![2-(9H-Fluoren-9-ylmethylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2811285.png)

![1-methyl-3-nonyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2811286.png)

![Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate](/img/structure/B2811287.png)

![Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2811288.png)

![5-Bromo-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2811291.png)

![3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2811293.png)

![4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2811294.png)

![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2811297.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2811299.png)